Glycyl-L-prolinamide

Description

Nomenclature and Contextualization within Peptide Chemistry.

In the precise language of organic chemistry, Glycyl-L-prolinamide is a dipeptide. This designation indicates a molecule formed by the linkage of two amino acids via a peptide bond. The name itself provides a roadmap to its structure. "Glycyl" refers to the glycine (B1666218) residue, which has acylated the alpha-amino group of the second amino acid. "L-proline" specifies the stereoisomer of proline, the L-configuration, which is the form predominantly found in nature. The "-amide" suffix signifies that the carboxyl group of the proline residue has been converted to a primary amide (-CONH2).

According to IUPAC nomenclature, the systematic name for this compound is (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide. This name precisely describes the molecular architecture: a pyrrolidine (B122466) ring with a carboxamide at the 2-position (which is in the S configuration, corresponding to L-proline), and an aminoacetyl group (the glycyl moiety) attached to the nitrogen atom of the pyrrolidine ring.

In the broader context of peptide chemistry, this compound is a relatively simple yet significant molecule. Its formation involves the creation of a peptide bond, a fundamental reaction in biochemistry that is the basis for protein synthesis. The presence of the C-terminal amide is also noteworthy, as many biologically active peptides are amidated at their C-terminus, a modification that can protect them from degradation by carboxypeptidases and can also be crucial for their biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 52208-82-9 |

| Molecular Formula | C7H13N3O2 |

| Molecular Weight | 171.20 g/mol |

| IUPAC Name | (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide |

Historical Perspectives on Proline-Containing Peptides in Biochemical Research.

The story of proline-containing peptides is intrinsically linked to the discovery and characterization of proline itself. Richard Willstätter first synthesized proline in 1900, and a year later, Emil Fischer isolated it from casein and gluten. The unique cyclic structure of proline, with its secondary amine incorporated into a pyrrolidine ring, immediately set it apart from the other amino acids. This structural rigidity was soon recognized as a key determinant of the conformation of peptide chains.

Early research in the mid-20th century focused on the role of proline in the structure of collagen, the most abundant protein in mammals. The repetitive Gly-Pro-X and Gly-X-Hyp (where Hyp is hydroxyproline (B1673980), a post-translationally modified form of proline) sequences were identified as being crucial for the formation of the collagen triple helix. This discovery highlighted the profound influence of proline on protein architecture.

The latter half of the 20th century saw an expansion of research into the biological activities of smaller proline-containing peptides. These peptides, often referred to as "glyprolines," were found to be involved in a wide range of physiological processes. For instance, bradykinin, a nonapeptide with three proline residues, was identified as a potent vasodilator. This era of research established that proline residues were not merely structural components but could also be key to the biological function of peptides.

Significance of the Glycine-Proline Motif as a Foundational Unit in Biological Systems.

The glycine-proline (Gly-Pro) motif is a recurring structural element in a vast array of proteins and peptides, and its prevalence underscores its fundamental importance in biological systems. The unique properties of both glycine and proline contribute to the significance of this pairing.

Glycine, with its single hydrogen atom as a side chain, is the smallest and most flexible amino acid. This flexibility allows it to adopt conformations that are sterically hindered for other amino acids. In contrast, the rigid pyrrolidine ring of proline restricts the conformational freedom of the peptide backbone. When combined, the flexibility of glycine and the rigidity of proline create a unique structural element that can induce sharp turns or "kinks" in a polypeptide chain.

This ability to form turns is critical for the proper folding of many proteins. For example, in globular proteins, Gly-Pro motifs are often found in the beta-turns that connect anti-parallel beta-sheets. In the context of collagen, the Gly-Pro-Hyp repeating unit is essential for the tight coiling of the three polypeptide chains into the characteristic triple helix. The small size of the glycine residue allows it to fit into the crowded interior of the triple helix, while the proline and hydroxyproline residues provide the necessary conformational rigidity.

Beyond its structural role, the Gly-Pro motif can also be a recognition site for specific enzymes. Prolidase, for instance, is an enzyme that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline, with a preference for Gly-Pro. This enzymatic specificity highlights the biochemical significance of this particular dipeptide sequence.

Emerging Research Frontiers for this compound and its Derivatives.

While the foundational roles of glycine and proline are well-established, current research is actively exploring the therapeutic potential of this compound and its derivatives. This research spans several promising frontiers, including nootropic (cognitive-enhancing) and neuroprotective applications.

Researchers have synthesized and tested a variety of this compound derivatives with the aim of improving their stability, bioavailability, and biological activity. These modifications often involve acylation of the N-terminal glycine or substitution on the proline ring.

One notable area of investigation is the development of nootropic agents. For example, the dipeptide N-phenylacetyl-L-prolylglycine ethyl ester, a derivative of a proline-containing peptide, has shown promise in preclinical studies for its ability to improve learning and memory. nih.gov

In the realm of neuroprotection, derivatives of this compound are being investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases and ischemic events. For instance, the compound GZK-111, an N-phenylacetyl-glycyl-L-proline ethyl ester, demonstrated a 28% increase in cell survival in a cellular model of Parkinson's disease and a 1.6-fold reduction in cerebral infarct volume in a rat model of cerebral ischemia. semanticscholar.org Furthermore, studies on Glycine-L-proline-L-glutamate (GPE) peptidomimetics in an in vitro model of Alzheimer's disease have shown significant neuroprotective effects. nih.gov

The tables below summarize some of the key findings from this emerging research.

Table 2: Nootropic and Cognitive-Enhancing Effects of Proline-Containing Peptides

| Compound | Study Model | Key Findings | Reference |

|---|---|---|---|

| Colostrinin (a proline-rich peptide complex) | Human clinical trial | Increased DMS scores (perceptual competency), reduced PAL scores (memory), and improved simple reaction time. MoCA scores (cognitive impairment assessment) increased by +3.13 points compared to +2.13 in the placebo group. | examine.com |

| N-phenylacetyl-L-prolylglycyl ethyl ester (Noopept) | Rat model (passive avoidance task) | Retained antiamnesic activity after oral administration at effective doses of 0.5-10 mg/kg. | nih.gov |

Table 3: Neuroprotective Effects of this compound Derivatives

| Compound | Study Model | Key Findings | Reference |

|---|---|---|---|

| GPE Peptidomimetics (GPE1, GPE2, GPE3) | In vitro Alzheimer's disease model (SH-SY5Y cells) | Increased cell viability in the presence of Aβ₁₋₄₂. GPE3 at 100 µM showed the most protective effect. Increased total antioxidant capacity (TAC) by 1.97 to 2.51-fold. | nih.gov |

| N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) | In vitro Parkinson's disease model | Increased cell survival by 28% at concentrations of 10⁻⁷–10⁻⁶ M. | semanticscholar.org |

| N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) | Rat model of cerebral ischemia | Reduced cerebral infarct volume by 1.6 times at a dose of 0.5 mg/kg. | semanticscholar.org |

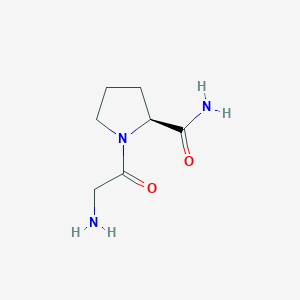

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4,8H2,(H2,9,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENAFVMQJFJAGN-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510197 | |

| Record name | Glycyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52208-82-9 | |

| Record name | Glycyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biosynthetic Methodologies for Glycyl L Prolinamide and Analogues

Chemical Synthesis Approaches for Peptide Bonds

The formation of the peptide bond between glycine (B1666218) and proline is the central step in synthesizing Glycyl-L-prolinamide. Chemical synthesis provides precise control over this process, allowing for the creation of specific analogues through various protection and activation strategies.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical method where reactions are carried out in a homogeneous medium. google.com This technique involves the stepwise coupling of amino acids to form the desired peptide chain. google.com For the synthesis of this compound precursors like Z-Glycyl-L-proline, this method has proven effective. sigmaaldrich.comsigmaaldrich.com The process typically involves protecting the amino group of glycine and the carboxyl group of proline, followed by activation of the glycine carboxyl group to facilitate peptide bond formation.

Key reagents and conditions in this process often include:

Protecting Groups: The benzyloxycarbonyl (Z) group is a common choice for protecting the N-terminus of glycine. sigmaaldrich.comsigmaaldrich.com

Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxyl group for the coupling reaction. jst.go.jp

Solvents: Organic solvents such as chloroform, N,N-dimethylformamide (DMF), and methanol (B129727) are frequently used as the reaction medium. google.combrieflands.com

The resulting protected dipeptide, such as Z-Gly-Pro, can then be further modified or deprotected to yield the final product. sigmaaldrich.comsigmaaldrich.com

Solid-Phase Peptide Synthesis (SPPS) Techniques, including Merrifield Methods

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, offers a more streamlined approach by anchoring the growing peptide chain to an insoluble polymer resin. google.comresearchgate.netacs.org This method simplifies the purification process as excess reagents and by-products can be removed by filtration. google.comgoogle.com The synthesis proceeds by stepwise addition of protected amino acids from the C-terminus to the N-terminus. google.comresearchgate.net

The general workflow for SPPS of a peptide like this compound would involve:

Attaching the C-terminal amino acid (proline) to a solid support, often a polystyrene-based resin. researchgate.netacs.org

Removing the protecting group from the amino terminus of the attached proline.

Coupling the next protected amino acid (glycine) to the deprotected proline.

Repeating the deprotection and coupling steps for any additional amino acids.

Cleaving the completed peptide from the resin and removing any remaining side-chain protecting groups.

This technique is versatile and can be automated, making it suitable for synthesizing a variety of peptides and their analogues. google.com It has been successfully used to create novel peptide nucleic acids with glycylproline (B3032158) backbones. rsc.org

Green Chemistry Protocols for Peptide Synthesis, including Microwave-Assisted Reactions

In recent years, there has been a significant push towards developing more environmentally friendly or "green" methods for peptide synthesis. bac-lac.gc.casci-hub.se These protocols aim to reduce waste, use safer solvents, and improve energy efficiency. sci-hub.se

One of the most significant advancements in this area is the use of microwave irradiation to accelerate peptide synthesis. researchgate.net Microwave-assisted synthesis can dramatically shorten reaction times, often from hours to minutes, without causing significant racemization. bac-lac.gc.caresearchgate.net This has been applied to both solution-phase and solid-phase peptide synthesis. researchgate.net Research has shown that microwave-assisted solution-phase synthesis can produce peptides in good yield at moderate temperatures. researchgate.net Furthermore, the use of greener solvents, such as γ-valerolactone (GVL), in microwave-assisted SPPS is being explored. sci-hub.se The principles of green chemistry are increasingly being integrated into all stages of peptide synthesis, from coupling and deprotection to cleavage and purification. americanpeptidesociety.org

Diastereoselective Synthesis of Cyclic Amino Acid Derivatives (e.g., 2,5-Diketopiperazines)

Glycyl-L-proline can serve as a precursor for the synthesis of cyclic dipeptides, most notably 2,5-diketopiperazines (DKPs). researchgate.netresearchgate.net These cyclic structures are of interest due to their constrained conformation and biological activities. researchgate.netnih.govfrontiersin.org The synthesis of these compounds often involves the intramolecular cyclization of the linear dipeptide. mdpi.com

A key challenge in the synthesis of these cyclic derivatives is controlling the stereochemistry. Diastereoselective synthesis methods have been developed to produce specific stereoisomers of DKPs. For instance, the diastereoselective synthesis of cyclic α-aminophosphonic and α-aminophosphinic acids has been achieved starting from glycyl-L-proline 2,5-diketopiperazine. researchgate.net The formation of these cyclic peptides can occur through intramolecular cyclization of a linear dipeptide precursor. mdpi.com

Specific Derivatization and Functionalization Strategies

The core this compound structure can be modified to create a wide range of analogues with different properties. This is achieved through specific derivatization and functionalization strategies.

For example, the synthesis of Cinnamoyl-Glycyl-L-Phenylalanyl-L-Prolinamide involves a multi-step solution-phase synthesis. google.com This process includes the preparation of intermediates such as t-Boc-L-phenylalanyl-L-prolinamide and cinnamoyl-glycine, which are then coupled to form the final product. google.com

Similarly, other derivatives can be synthesized. The synthesis of N-Carbobenzoxyglycyl-prolyl-argininamide-9-ethylcarbazole involves the use of a carbobenzoxy (CBZ) protecting group on glycine and further modification of the arginine residue. ontosight.ai These derivatization strategies highlight the modularity of peptide synthesis, allowing for the creation of a diverse library of compounds based on the this compound scaffold.

Biosynthetic Pathways and Microbial Production

While chemical synthesis offers precision, biosynthetic methods using microorganisms present a potentially more sustainable and scalable approach for producing dipeptides. nih.govnih.gov Metabolic engineering and synthetic biology are key tools in developing microbial strains for the efficient production of amino acids and their derivatives, including dipeptides. nih.gov

The biosynthesis of cyclic dipeptides like cyclic glycine-proline (cGP) is an area of active research. researchgate.netresearchgate.net While the exact mechanisms are still being explored, nonribosomal peptide synthetases (NRPS) are known to be involved in the synthesis of similar peptide compounds. mdpi.com Fungi, such as Penicillium and Aspergillus species, have been identified as natural producers of cGP. nih.govpreprints.org Quantitative analysis has shown that strains like Penicillium pedernalense can produce significant amounts of cGP, highlighting the potential for fermentation-based production. nih.govpreprints.org The final step in proline biosynthesis in some organisms involves the reduction of 1-pyrroline-5-carboxylate (PCA) to L-proline, a reaction catalyzed by P5C reductase. uniprot.orgelifesciences.org

Enzymatic Hydrolysis and Biotransformation Protocols

Enzymatic methods offer a highly specific and sustainable alternative to traditional chemical synthesis for producing dipeptides like this compound. These biocatalytic processes can involve direct enzymatic condensation of amino acids or the controlled hydrolysis of larger peptides and proteins.

One significant biotransformation approach leverages the enzymatic hydrolysis of collagen-rich proteins. Proteases such as collagenase are used to break down collagen into smaller peptide fragments, including tripeptides with the Gly-Pro-Y sequence (where Y can be another amino acid). These tripeptides can then be converted into this compound through controlled chemical or thermal treatments. For instance, mild acidic hydrolysis (pH 4.0 at 80°C) of these isolated tripeptides can preferentially yield the linear this compound.

Direct enzymatic synthesis often employs proteases, which can catalyze peptide bond formation in reverse of their natural hydrolytic function. researchgate.net This is typically achieved in aqueous media or non-conventional media like ionic liquids to shift the reaction equilibrium towards synthesis. researchgate.netingentaconnect.com Enzymes such as carboxypeptidase Y have been utilized for the continuous production of dipeptide-amides through the condensation of amino acid esters and amides. nih.gov Another approach involves the use of aminoacylases, which have shown broad substrate specificity and can be used for dipeptide synthesis. The reaction conditions, including pH, temperature, and substrate concentrations, are critical for optimizing the yield and purity of the final product.

| Parameter | Details | Source |

| Enzyme Source | Comamonas testosteroni DSM 5416 (Acylase) | |

| Optimal pH | 7.0–7.5 | |

| Temperature | 30°C | |

| Substrates | Glycine + L-proline | |

| Yield | 50–60% |

This table illustrates typical parameters for the enzymatic synthesis of Glycyl-L-proline.

Isolation and Characterization from Marine Microbial Sources (e.g., Penicillium, Aspergillus, Streptomyces)

Marine microorganisms are a prolific source of structurally diverse and biologically active secondary metabolites, including dipeptides and their derivatives. nih.gov Species of Penicillium, Aspergillus, and Streptomyces isolated from marine environments have been identified as producers of this compound or its cyclic analog, cyclo(Gly-Pro). nih.govnih.gov

The general workflow for isolating these compounds involves the cultivation of the microbial strain in a suitable broth medium, followed by extraction of the metabolites from the culture broth and/or mycelium. nih.gov For example, marine-derived Penicillium and Aspergillus strains are cultured in a medium like Potato Dextrose Broth (PDB). nih.govpreprints.org After an incubation period, the fungal mycelium is separated from the broth, and the crude extract is typically obtained using organic solvents such as ethyl acetate. nih.govpreprints.org

Characterization and quantification of the isolated compounds are performed using a combination of chromatographic and spectroscopic techniques. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and specificity. nih.gov Studies have successfully quantified the production of cyclo(Gly-Pro) in various marine fungal strains.

| Fungal Strain | cGP Content (ng/mL) | Fermentation Yield (mg/L) | Source |

| Penicillium pedernalense | 67.45 ± 1.11 | 29.31 ± 0.61 | nih.gov |

| Penicillium steckii | 31.71 ± 0.31 | 8.51 ± 0.15 | nih.gov |

This table presents the quantitative analysis of cyclic Glycyl-L-proline (cGP) from marine-derived Penicillium strains.

Research has also identified Glycyl-L-proline as a metabolite in Streptomyces species isolated from soil and marine sediments. researchgate.netijcrr.com Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from Streptomyces sp. has confirmed the presence of this dipeptide among other bioactive compounds. nih.govresearchgate.net

Engineered Microbial Systems for Glycyl-Proline Scaffold Generation (e.g., Escherichia coli with non-ribosomal peptide synthetases)

Advances in synthetic biology have enabled the engineering of microbial hosts like Escherichia coli for the production of specific peptides. researchgate.net A key strategy involves the use of non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes that synthesize peptides without the use of ribosomes. oup.com These enzymatic assembly lines offer a powerful platform for producing novel peptide structures. nih.gov

Researchers have successfully engineered E. coli to produce dipeptides by introducing genes encoding for specific NRPS modules. nih.govresearchgate.net For the generation of a Glycyl-Proline scaffold, the engineered system would typically involve the co-expression of NRPS modules responsible for the activation and condensation of glycine and proline. nih.gov To ensure the proper functioning of the heterologously expressed NRPS, it is often necessary to co-express a 4'-phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis, which is required for the post-translational modification and activation of the NRPS. oup.comnih.gov

Molecular Interactions and Enzymatic Transformations Involving Glycyl L Prolinamide

Substrate Specificity and Catalytic Mechanisms of Prolidase (EC 3.4.13.9)

Prolidase, also known as peptidase D (PEPD), is a key enzyme responsible for the final step in the degradation of peptides containing proline or hydroxyproline (B1673980) at their C-terminal positions. It is a cytosolic metalloenzyme that plays a critical role in proline metabolism and collagen turnover nih.govgenecards.orgmhmedical.commdpi.comsemanticscholar.org.

Prolidase exhibits high specificity for dipeptides with a C-terminal proline or hydroxyproline residue uniprot.org. The most preferred substrate for prolidase is Glycyl-L-proline (Gly-Pro) nih.govgenecards.orgmdpi.comsemanticscholar.orguniprot.orgnih.gov. The structural rigidity conferred by the pyrrolidine (B122466) ring of proline is essential for effective enzyme-substrate interaction . The active site of prolidase is characterized by a "pita-bread" fold, which contains metal-binding sites that are crucial for catalysis uniprot.orgresearchgate.net. These sites are predicted to involve specific amino acid residues that facilitate substrate binding and peptide bond hydrolysis researchgate.netbiorxiv.org. The enzyme typically functions as a homodimer mhmedical.comnih.govresearchgate.netbiorxiv.orgnih.gov.

Prolidase is a metalloenzyme that requires divalent metal ions for its catalytic activity mhmedical.comresearchgate.netbiorxiv.org. Manganese ions (Mn²⁺) are the primary cofactors, essential for stabilizing the enzyme and correctly positioning the substrate within the active site mhmedical.comresearchgate.netbiorxiv.org. While Mn²⁺ is critical, other metal ions like Co²⁺ and Zn²⁺ can also stimulate prolidase activity to a lesser extent, whereas Zn²⁺, Pb²⁺, Hg²⁺, and Cd²⁺ can inhibit it mhmedical.comresearchgate.net. The binding of Mn²⁺ is thought to influence the enzyme's Vmax and thermostability mhmedical.comresearchgate.net.

The hydrolysis of Glycyl-L-proline by prolidase has been characterized by kinetic parameters. For human erythrocyte prolidase, the Michaelis constant (Km) for Glycyl-L-proline is reported as approximately 4.7 ± 0.4 mmol/L core.ac.uk. Other studies have reported Km values for porcine kidney prolidase around 4.7 mM and 6.2 mM core.ac.uk, and for fibroblast prolidase at 4.1 mM core.ac.uk.

Prolidase activity can be modulated by various inhibitors. N-benzyloxycarbonyl-L-proline (Cbz-Pro) has been identified as a linear competitive inhibitor of prolidase core.ac.uk. Additionally, nickel ions (Ni²⁺) have been shown to inhibit prolidase activity, potentially by interfering with Mn²⁺ activation or directly affecting substrate binding and hydrolysis scinews.uz.

Table 1: Kinetic Parameters for Glycyl-L-Proline Hydrolysis by Prolidase

| Enzyme Source/Type | Km (mM) | Vmax (nmol/mg prot/min) | Notes | Reference |

| Human Erythrocyte | 4.7 ± 0.4 | 0.997 ± 0.026 | Transport is rate-limiting in whole cells | core.ac.uk |

| Porcine Kidney | 4.7 - 6.2 | N/A | core.ac.uk | |

| Fibroblasts | 4.1 | N/A | core.ac.uk | |

| Mouse Small Intestine | 30.8 ± 1.9 | 5.96 ± 0.17 | Na+-independent transport | nih.gov |

Interactions with Other Proteases and Peptidases

While prolidase is the primary enzyme for Glycyl-L-proline hydrolysis, other proteases and peptidases can interact with proline-containing peptides. Dipeptidyl Peptidase IV (DPP-4), for instance, is known to cleave N-terminal dipeptides, including those with proline residues, such as glucagon-like peptide-1 (GLP-1) tandfonline.com. Prolyl Oligopeptidase (PREP) is an endopeptidase that acts on peptides with proline at specific positions frontiersin.org. Prolyl Carboxypeptidase (PRCP) also cleaves C-terminal amino acids when alanine (B10760859) or proline is in the penultimate position frontiersin.org. Although Glycyl-L-prolinamide itself is not the direct substrate for these enzymes, their activity on proline-containing peptides highlights the broader enzymatic landscape involved in peptide metabolism.

Glycyl Radical Enzyme (GRE) Systems in Proline Metabolism (e.g., trans-4-hydroxy-L-proline dehydratase)

Glycyl radical enzymes (GREs) are a superfamily of enzymes that utilize a post-translationally generated glycyl radical cofactor to catalyze challenging chemical reactions, particularly in anaerobic microbial metabolic pathways nih.govelifesciences.orgmit.edunih.gov. In the context of proline metabolism, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD) is a notable example of a GRE nih.govelifesciences.orgnih.govtandfonline.com. HypD catalyzes the dehydration of Hyp, an abundant amino acid derived from collagen, to Δ¹-pyrroline-5-carboxylate (P5C) elifesciences.orgnih.gov. P5C is a central metabolite that can be further converted to L-proline, thus linking Hyp metabolism to proline biosynthesis and cellular energy pathways elifesciences.orgnih.govtandfonline.com. The presence of a glycine-derived radical in the catalytic mechanism of HypD represents a direct connection between glycine (B1666218) and proline metabolism via the GRE system.

Cellular Transport Mechanisms for Glycyl-Proline-Containing Peptides

The transport of Glycyl-L-proline across cellular membranes is primarily mediated by specific di-/tripeptide transport systems (DTS) aston.ac.uk. Studies using brush-border membrane vesicles from rabbit intestine and kidney have shown that Glycyl-L-proline is transported as an intact dipeptide nih.gov. This transport system appears to be Na⁺-independent and carrier-mediated nih.govresearchgate.net. In Caco-2 cell monolayers, Glycyl-L-proline uptake is stimulated by an inwardly directed pH gradient, suggesting a proton-coupled mechanism, and is inhibited by other dipeptides, indicating competition for the transporter aston.ac.ukresearchgate.net. The transporter exhibits a preference for the L, L stereochemistry, as seen in Glycyl-L-proline aston.ac.uk.

Table 2: Prolidase Substrate Specificity (Relative Cleavage Rates)

| Substrate | Relative Cleavage Rate (%) | Notes | Reference |

| Glycyl-L-proline | 100 | Most specific substrate | uniprot.orgnih.gov |

| L-alanyl-L-proline | 53 | nih.gov | |

| L-leucyl-L-proline | 27 | nih.gov | |

| L-prolyl-L-proline | 31 | nih.gov | |

| Glycyl-hydroxy-L-proline | 2 | Hydroxyl group at C4 of proline causes steric hindrance | nih.gov |

| Glycyl-4-Methoxy-L-Proline | Significantly lower | Bulky methoxy (B1213986) group causes steric clashes |

Table 3: Known Inhibitors of Prolidase

| Inhibitor | Type of Inhibition | Notes | Reference |

| N-benzyloxycarbonyl-L-proline (Cbz-Pro) | Competitive | Effective at low concentrations, can permeate cell membranes. | core.ac.uk |

| Nickel ions (Ni²⁺) | N/A | Inhibits prolidase activity, potentially by interfering with Mn²⁺ activation or substrate binding. | scinews.uz |

| Zinc ions (Zn²⁺) | Inhibitory | Stimulates activity to a lesser extent than Mn²⁺, but can also inhibit. | mhmedical.comresearchgate.net |

| Lead ions (Pb²⁺), Mercury ions (Hg²⁺), Cadmium ions (Cd²⁺) | Inhibitory | mhmedical.com |

Compound List

this compound

Glycyl-L-proline (Gly-Pro)

Prolidase (PEPD)

trans-4-hydroxy-L-proline (Hyp)

Δ¹-pyrroline-5-carboxylate (P5C)

L-proline

Glycine

N-benzyloxycarbonyl-L-proline (Cbz-Pro)

Nickel ions (Ni²⁺)

Manganese ions (Mn²⁺)

Dipeptidyl Peptidase IV (DPP-4)

Prolyl Oligopeptidase (PREP)

Prolyl Carboxypeptidase (PRCP)

Structural Biology and Conformational Dynamics of Glycyl L Prolinamide Scaffolds

Conformational Preferences and Flexibility of the Glycine-Proline Dipeptide Unit

The Glycine-Proline (Gly-Pro) dipeptide unit exhibits distinct conformational preferences influenced by the interplay between glycine's flexibility and proline's rigid pyrrolidine (B122466) ring. Glycine (B1666218), having only a hydrogen atom as its side chain, allows for a broader range of accessible dihedral angles (φ and ψ) compared to other amino acids, leading to increased rotational freedom around the main chain torsion angles expasy.orgnih.govwikipedia.orgproteopedia.org. Conversely, proline's side chain connects its alpha-carbon to its backbone nitrogen, forming a five-membered pyrrolidine ring. This cyclic structure significantly restricts the conformational space, particularly the φ angle, which is typically limited to around -60 degrees expasy.orgwikipedia.org.

Cis-Trans Isomerization of Proline Residues and its Biological Implications

Proline is unique among amino acids in its ability to readily interconvert between cis and trans conformations around its peptide bond. This cis-trans isomerization, or rotation around the ω dihedral angle, is a slow process in the absence of catalysts due to the partial double-bond character of the peptide bond nih.govsigmaaldrich.compnas.orgresearchgate.netnih.gov. While most amino acid peptide bonds strongly favor the trans conformation (typically >99.9%), proline peptide bonds exhibit a higher intrinsic probability of adopting the cis conformation, with equilibrium populations ranging from approximately 5% to 30% depending on the preceding amino acid and environmental conditions sigmaaldrich.compnas.orgresearchgate.netimrpress.com.

The rate of this isomerization is a critical factor in protein folding kinetics, often acting as a rate-limiting step nih.govsigmaaldrich.compnas.orgresearchgate.netnih.govnih.gov. Enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases) can significantly accelerate this process, by factors of 10³–10⁶ nih.govimrpress.comresearchgate.net. The specific amino acid preceding proline can influence the propensity for cis isomer formation; aromatic residues, for example, tend to favor the cis conformation imrpress.comwikipedia.org.

The biological implications of proline cis-trans isomerization are extensive. Different conformational states (cis vs. trans) can lead to distinct protein structures and functions, influencing cellular processes such as cell signaling, protein-protein interactions, DNA damage response, and gene transcription pnas.orgimrpress.comwikipedia.orgnih.gov. The ratio of cis to trans proline isomers can be crucial for protein activity, with altered ratios linked to various diseases nih.govimrpress.comwikipedia.org. For example, the cis-trans isomerization of proline residues in collagen is essential for its triple-helix folding, and disruptions in this process can lead to connective tissue diseases nih.gov.

Structural Impact of Derivatization (e.g., Naphthyl Group)

While specific research detailing the structural impact of a naphthyl group directly on Glycyl-L-prolinamide itself is limited in the provided search results, studies on related modified peptides offer insight. For instance, the introduction of aromatic residues preceding proline can favor the cis conformation of the peptide bond imrpress.comwikipedia.org. In the context of Glycylalanyl-N-2-Naphthyl-L-Prolineamide, the naphthyl group attached to the proline residue is expected to impart distinct chemical properties and potentially influence its binding affinity or conformational stability compared to the unmodified dipeptide ontosight.ai. Such modifications are often explored to probe structure-activity relationships and to develop novel peptide-based therapeutics or research tools ontosight.airesearchgate.netgoogle.com.

Computational Methodologies and Rational Design of Glycyl L Prolinamide Based Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR modeling are crucial for understanding how structural modifications to Glycyl-L-prolinamide and its derivatives influence their biological activity. These techniques provide a quantitative link between molecular structure and biological response.

In silico methods enable the prediction of a compound's biological activity based solely on its molecular structure before experimental synthesis. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are widely employed. QSAR models, often built using statistical methods like partial least squares (PLS) or support vector machines (SVM), correlate molecular descriptors with observed biological activities uestc.edu.cnnih.gov. For peptide-based compounds, specialized peptide QSAR models can be developed using amino acid descriptors uestc.edu.cn. These predictive models can guide the design of novel this compound analogs with enhanced efficacy or desired pharmacological profiles. For instance, computational experiments have shown that certain amino acids, including proline, can promote antioxidant activity mdpi.com.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that are critical for a molecule's biological activity and interaction with a specific receptor mdpi.com3ds.com. By developing pharmacophore models for this compound-based compounds, researchers can map the key interactions required for receptor binding. This process often involves analyzing known active ligands and their binding modes, sometimes aided by molecular docking studies mdpi.comresearchgate.net. These pharmacophore models serve as templates for virtual screening of compound libraries and for the rational design of new molecules with improved affinity and selectivity for their target receptors. For example, pharmacophore mapping has been used to reveal structural features for ligands targeting nicotinic acetylcholine (B1216132) receptors mdpi.com.

Peptidomimetic Design Principles for Modulating Peptide Characteristics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. For this compound, peptidomimetic design principles are applied to enhance stability, modulate conformation, and optimize receptor interactions.

Linear peptides like this compound are often susceptible to enzymatic degradation by proteases, limiting their therapeutic utility. Strategies to enhance proteolytic stability include modifying the peptide backbone or incorporating peptide bond surrogates. The use of D-amino acids, peptide bond replacements (e.g., amide bond replacements like ketomethylene or hydroxyethylidene isosteres), and N-methylation are common approaches acs.orgnih.govresearchgate.net. Cyclic dipeptides, such as diketopiperazines (DKPs) derived from dipeptides like Gly-Pro, inherently offer greater stability against proteolysis due to their cyclic structure and lack of free termini researchgate.netmdpi.com. For instance, a Gly-Pro spacer has been developed for antibody-drug conjugates, where its cleavage leads to the formation of a stable diketopiperazine, releasing the payload rsc.orgbinghamton.edu. The introduction of peptide bond surrogates is a key strategy to prolong the lifetime of peptides and improve biological activity or selectivity nih.gov.

Conformational restriction is a powerful strategy to improve the binding affinity and selectivity of peptide-based drugs. By reducing the conformational flexibility of a molecule, the entropic penalty associated with binding is lowered, leading to enhanced potency researchgate.netnih.gov. Proline's unique cyclic structure already imparts conformational constraints. Further rigidification can be achieved by incorporating this compound into cyclic scaffolds, such as diketopiperazines (DKPs). DKPs, being cyclic dipeptides, offer a rigid framework that can preorganize the molecule for receptor binding researchgate.netmdpi.com. For example, cyclo(Gly-L-Pro) derivatives have been explored for neuroprotective effects researchgate.net. The design of peptidomimetics often involves the use of conformationally constrained amino acids or scaffolds to mimic specific secondary structures like β-turns, which are crucial for peptide-receptor interactions researchgate.netnih.govthieme-connect.denih.gov.

Optimizing receptor selectivity and binding affinity is a primary goal in drug design. For this compound-based compounds, this involves fine-tuning the molecular structure to achieve stronger and more specific interactions with the target receptor. Computational methods like molecular docking, QSAR, and pharmacophore modeling are instrumental in this process mdpi.comresearchgate.netacs.org. By understanding the structure-activity relationships, researchers can systematically modify the Gly-Pro motif or its surrounding structure to enhance binding affinity. For instance, studies on cyclic enkephalin analogs incorporating proline demonstrated that specific stereochemistry and conformational rigidity could influence binding affinity and selectivity for opioid receptors nih.gov. Rational design principles also involve exploring modifications that exploit specific binding pockets or electrostatic interactions within the receptor to achieve high selectivity over related targets acs.org.

Advanced Analytical Methodologies for Glycyl L Prolinamide Quantification and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity analysis of Glycyl-L-prolinamide. Its ability to separate the target compound from impurities, starting materials, and by-products is critical for accurate assessment.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. Commercial suppliers of Glycyl-L-proline, the carboxylic acid form of the amide, routinely use HPLC to certify purities exceeding 98.0% and even up to 99.95%. tcichemicals.comtcichemicals.comselleckchem.com The monitoring of reaction completion and purification during synthesis is also effectively achieved using HPLC.

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC utilizing smaller particle sizes (<2 µm), offers significant enhancements in resolution, speed, and sensitivity. nih.govacs.org While HPLC is well-established, UPLC provides a more powerful platform for complex analyses, reducing run times and solvent consumption. nih.gov For instance, UPLC coupled with mass spectrometry (UPLC-MS/MS) has been effectively used to quantify dipeptides in various biological matrices, demonstrating the high sensitivity and reliability of the technique. mdpi.comnih.gov Although these studies may focus on a range of dipeptides, the established methods are directly applicable to the analysis of this compound. Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC) can be employed to enhance sensitivity and improve chromatographic separation for dipeptides, including this compound. mdpi.com

The selection between HPLC and UPLC often depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for high-throughput screening.

Table 1: Comparison of HPLC and UPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower (e.g., 6,000 psi) | Higher (e.g., 15,000 psi) |

| Resolution | Good | Excellent |

| Analysis Speed | Slower | Faster |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

| Common Use | Routine purity checks, quality control tcichemicals.comtcichemicals.com | High-throughput screening, complex matrix analysis, metabolomics mdpi.comnih.gov |

Ensuring the enantiomeric purity of this compound is critical, as stereoisomers can exhibit different biological activities. Since this compound itself is chiral (due to the L-proline residue), it is essential to confirm the absence of its diastereomer, Glycyl-D-prolinamide. Indirect methods, which involve derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, are commonly used. These diastereomeric pairs can then be separated on a standard achiral HPLC column.

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used CDA for the chiral analysis of amino acids and peptides. mdpi.compeptide.comnih.govmdpi.com The amino group of the hydrolyzed peptide (or the free amino acid) reacts with Marfey's reagent to form diastereomers that typically exhibit different retention times on a reversed-phase HPLC column. nih.govnih.gov This method allows for the accurate quantification of the D-enantiomer impurity. For example, a similar compound, L-prolinamide, has its enantiomeric purity successfully assessed by forming diastereomers with Marfey's reagent, which are then separated by RP-HPLC with UV detection. juniperpublishers.com The resulting diastereomers show excellent separation, allowing for the detection and quantification of the D-enantiomer at very low levels. juniperpublishers.com

Other chiral derivatizing agents include N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride and variants of Marfey's reagent where L-alanine is replaced by other amino acids like L-proline or L-valine. oup.comakjournals.comresearchgate.net Additionally, N-benzyloxycarbonyl-glycyl-L-proline has been utilized as a chiral counter-ion in chiral ion-pair chromatography to resolve the enantiomers of other compounds. nih.gov

Table 2: Chiral Derivatization Agents for Enantiomeric Purity Analysis

| Chiral Derivatizing Agent (CDA) | Common Abbreviation | Principle of Separation | Detection | Reference Application |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent (FDAA) | Forms diastereomers with amino groups, separated on achiral RP-HPLC column. | UV (approx. 340 nm) | Chiral purity of amino acids and peptides. mdpi.commdpi.comnih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Forms diastereomers for RP-HPLC separation. | UV/MS | Separation of unusual amino acid stereoisomers. nih.gov |

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | GITC | Forms diastereomeric thioureas for RP-HPLC separation. | UV/MS | Chirality determination of amino acids. nih.gov |

| Nα-(9-Fluorenylmethoxycarbonyl)-L-alanyl-N-carboxyanhydride | FMOC-L-Ala-NCA | Forms diastereomeric dipeptides for RP-HPLC separation. | UV/Fluorescence | Monitoring racemization in peptide synthesis. oup.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive identification through accurate mass measurement and structural information via fragmentation patterns.

When coupled with chromatographic techniques like HPLC or UPLC, MS becomes a powerful method for both identification and quantification. LC-MS/MS methods, particularly those using multiple reaction monitoring (MRM), offer exceptional sensitivity and selectivity for quantifying peptides in complex biological samples. mdpi.comnih.gov For the analysis of proline and related compounds, precursor and product ions are specifically monitored. For instance, in the analysis of proline, precursor and product ions of m/z 116.1 and m/z 70.1, respectively, are used for quantification. pubcompare.ai A similar strategy would be employed for this compound, selecting specific precursor-product ion transitions to ensure accurate measurement even at low concentrations.

The development of UPLC-MS/MS methods with derivatization has enabled the comprehensive analysis of hundreds of dipeptides in various samples. researchgate.net These high-throughput methods are crucial for metabolomic studies and can be applied to profile this compound and related peptides. The structural integrity of this compound is often confirmed by ensuring the mass spectrum is consistent with its calculated molecular weight (172.18 g/mol ). medchemexpress.com

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods provide detailed information about the chemical structure and bonding within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for unambiguous structure determination. 1H NMR and 13C NMR spectra provide a detailed map of the hydrogen and carbon atoms in the molecule. Public databases and certificates of analysis provide characteristic NMR spectral data for Glycyl-L-proline, which serves as a close reference for the amide. medchemexpress.comnih.govnih.gov For instance, 1H NMR spectra in water (D2O) show characteristic shifts for the protons in both the glycine (B1666218) and proline moieties. nih.govnih.gov Two-dimensional NMR techniques, such as HSQC, correlate proton and carbon signals, further confirming the connectivity of the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands for the amide C=O stretching (Amide I band), N-H bending (Amide II band), and C-N stretching vibrations, confirming the peptide bond. bas.bgmpg.de Studies on model dipeptides show that the Amide I band is particularly sensitive to the peptide's backbone conformation and hydrogen bonding environment. nih.govnih.govtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is less specific for structural elucidation of simple peptides like this compound, which lack a strong chromophore. The peptide bond itself has a weak absorption in the far UV range (around 190-230 nm). However, UV detection is commonly used in HPLC analysis, often following derivatization with a UV-active tag to enhance sensitivity. juniperpublishers.com

Table 3: Spectroscopic Data for this compound and Related Structures

| Technique | Region/Parameter | Observed Feature | Significance |

|---|---|---|---|

| 1H NMR | Chemical Shift (δ) | Complex signals for proline ring protons (~1.8-3.6 ppm), glycine CH2 (~3.9 ppm), and proline α-CH (~4.3 ppm) in D2O. nih.govnih.gov | Confirms the presence and connectivity of the amino acid residues. |

| 13C NMR | Chemical Shift (δ) | Signals for carbonyl carbons (~170-175 ppm), proline carbons (~25-65 ppm), and glycine α-carbon (~43 ppm). nih.gov | Provides the carbon skeleton of the molecule. |

| Infrared (IR) | Wavenumber (cm⁻¹) | Amide I (C=O stretch) ~1650-1680 cm⁻¹, Amide II (N-H bend) ~1520-1550 cm⁻¹. nih.govnih.gov | Confirms the presence of the peptide bond and provides conformational information. |

| Mass Spec (MS) | m/z | [M+H]⁺ at ~173.09 | Confirms molecular weight (Exact Mass: 172.0848). nih.gov |

Electrochemical and Biosensor Approaches for Detection and Monitoring

Electrochemical methods offer a promising avenue for the rapid and sensitive detection of this compound, often with the potential for miniaturization and real-time monitoring. While specific sensors for this compound are not widely reported, the development of sensors for its constituent amino acids, glycine and proline, and for other dipeptides, demonstrates the feasibility of this approach. mdpi.comresearchgate.netresearchgate.net

Electrochemical sensors typically work by modifying an electrode surface with a material that selectively interacts with the target analyte, leading to a measurable change in an electrical signal (e.g., current or potential). For instance, peptide-based electrochemical biosensors are gaining traction due to the good stability and selective affinity of short peptides. researchgate.net Dipeptides have been used to modify electrodes for the detection of other substances. ingentaconnect.com Conversely, electrodes modified with materials like multi-walled carbon nanotubes (MWCNTs) and specific peptides have been developed for detecting metal ions. researchgate.net

Biosensors utilize a biological recognition element, such as an enzyme or an antibody, coupled to a transducer. d-aminoacids.com For example, glycine oxidase is an enzyme used in biosensors for glycine detection, where the enzymatic reaction produces a measurable signal. mdpi.comnih.gov Similarly, auxotrophy-based E. coli biosensors have been engineered to quantify specific amino acids like proline by correlating bacterial growth with the amino acid concentration. plos.org While these methods target the individual amino acids, they form the basis for developing more complex biosensors capable of recognizing the dipeptide structure of this compound, potentially through the use of specific peptidases or engineered binding proteins. The development of electrochemical methods for other dipeptides and their amides further supports the potential for creating a dedicated sensor for this compound. acs.org

Future Directions and Uncharted Territories in Glycyl L Prolinamide Research

Discovery and Characterization of Novel Glycyl-L-Prolinamide-Based Bioactive Compounds

The foundational structure of this compound offers a versatile scaffold for the development of novel bioactive compounds. The exploration of proline analogs has already demonstrated the potential for tuning the biological and physicochemical properties of peptides. nih.gov Future research will likely focus on the synthesis and characterization of a diverse library of this compound derivatives.

One promising direction is the incorporation of modifications to the proline ring. Analogs such as 4-hydroxy-L-proline and various fluoro- and amino-substituted prolines have been used to create peptides with altered conformations and bioactivities. researchgate.net For instance, the introduction of lipophilic groups to peptide structures has been shown to enhance their proteolytic resistance and antimicrobial activity. researchgate.net The synthesis of dipeptide-sulfonamide hybrids based on a Pro-Gly structure has yielded compounds with antidiabetic, antioxidant, and anti-inflammatory properties, suggesting a similar potential for this compound derivatives. bohrium.comresearchgate.net

The following table outlines potential modifications to the this compound structure and their hypothetical bioactive outcomes based on existing research on related compounds.

| Modification Site | Potential Modification | Anticipated Bioactivity | Rationale/Supporting Evidence |

|---|---|---|---|

| Proline Ring | Hydroxylation (e.g., 4-hydroxyproline) | Altered collagen stability, potential anti-fibrotic activity. | Hydroxyproline (B1673980) is a key component of collagen. nih.gov |

| Proline Ring | Fluorination | Enhanced metabolic stability and altered receptor binding. | Fluorine substitution can improve pharmacokinetic properties. nih.gov |

| Glycine (B1666218) Residue | N-alkylation | Increased cell permeability and resistance to degradation. | N-alkylation is a common strategy in peptide drug design. |

| Amide Terminus | Conjugation with bioactive molecules (e.g., fatty acids, sulfonamides) | Novel therapeutic properties such as antimicrobial or anti-inflammatory effects. | Lipidation and sulfonamide conjugation have conferred bioactivity to other peptides. researchgate.netbohrium.com |

The systematic exploration of such derivatives, coupled with high-throughput screening, could uncover novel lead compounds for a range of therapeutic applications.

Elucidation of Complex Molecular Pathways through Integrated Multi-Omics Analyses

Understanding the precise molecular pathways through which this compound and its derivatives exert their effects is a critical frontier. Integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens for this purpose. nih.gov While specific multi-omics studies on this compound are yet to be published, the application of these techniques to related fields provides a clear roadmap.

Future research could employ proteomics to identify protein binding partners of this compound, revealing its direct cellular targets. nih.gov Metabolomics could elucidate how the dipeptide influences cellular metabolic pathways. mdpi.comnih.gov For instance, studies on other proline-containing compounds have highlighted their role in arginine and proline metabolism, which is crucial for cellular energy and signaling. mdpi.comnih.gov Transcriptomics could then be used to analyze changes in gene expression following treatment with this compound, providing a broader picture of the cellular response.

A systems biology approach, integrating these multi-omics datasets, would be instrumental in constructing comprehensive models of the compound's mechanism of action. nih.govnih.govfrontiersin.org This could be particularly insightful for complex diseases where multiple pathways are dysregulated. nih.gov The integration of these large datasets can help in identifying key regulatory nodes and pathways affected by this compound.

Development of Sustainable and Atom-Economical Synthesis Protocols

The chemical synthesis of peptides has traditionally been associated with significant chemical waste and the use of hazardous solvents. nih.gov A key future direction in this compound research is the development of sustainable and atom-economical synthesis protocols. Green chemistry principles are increasingly being applied to peptide synthesis to minimize environmental impact. nih.govrsc.org

Recent advancements in peptide synthesis offer promising avenues for the greener production of this compound. These include:

Use of Greener Solvents: Replacing traditional solvents like DMF and dichloromethane (B109758) with more environmentally friendly alternatives such as propylene (B89431) carbonate. rsc.org

Catalytic Approaches: The development of novel nanocatalysts for peptide bond formation can lead to more efficient and recyclable synthetic processes. nih.gov

Minimizing Protecting Groups: Strategies that reduce the need for protecting groups in peptide synthesis improve atom economy and reduce the number of synthetic steps. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved efficiency, safety, and scalability for peptide production.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing ionic liquids or agro-waste derived solvents. scispace.comresearchgate.net | Reduced toxicity and environmental pollution. |

| Catalysis | Utilizing recyclable nanocatalysts or enzymatic catalysis. nih.gov | Increased reaction efficiency and reduced waste. |

| Atom Economy | Implementing synthesis strategies with minimal protecting groups. nih.gov | Higher efficiency and less chemical waste. |

| Energy Efficiency | Microwave-assisted or mechanochemical synthesis. | Faster reaction times and lower energy consumption. |

By embracing these sustainable practices, the future synthesis of this compound and its derivatives can be both economically viable and environmentally responsible.

Synergistic Application of Computational and Experimental Approaches in Peptide Engineering

The rational design and engineering of this compound-based peptides with enhanced properties can be significantly accelerated by the synergistic application of computational and experimental methods. nih.gov In silico tools are becoming increasingly powerful for predicting the structure, function, and binding affinities of peptides, thereby guiding experimental efforts. researchgate.net

Computational approaches that will likely play a crucial role in future this compound research include:

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of this compound and its analogs, providing insights into their stability and interactions with biological targets. nih.gov

Docking Studies: To predict the binding modes of this compound derivatives to specific protein targets, aiding in the design of potent inhibitors or modulators. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the chemical structure of this compound analogs with their biological activity.

Experimental validation of computational predictions is essential. researchgate.net Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structures of this compound derivatives and their complexes with target proteins. This iterative cycle of computational design and experimental testing will be a powerful engine for the development of novel this compound-based therapeutics.

Exploration of Broader Physiological and Pathophysiological Roles

While the specific physiological and pathophysiological roles of this compound are not yet well-defined, research into proline metabolism and related dipeptides provides intriguing clues for future investigation. Proline plays multifaceted roles in cellular behavior, including protein synthesis, energy metabolism, and stress response. frontiersin.orgnih.gov The dipeptide Glycyl-L-proline is a known end product of collagen metabolism, and its levels can be altered in certain disease states.

Future research should aim to elucidate the specific roles of this compound in various physiological and pathophysiological contexts. Potential areas of exploration include:

Collagen Metabolism and Fibrotic Diseases: Investigating the role of this compound in collagen turnover and its potential as a biomarker or therapeutic target in fibrotic conditions.

Neurodegenerative Diseases: Given the neuroprotective properties of other proline-containing peptides like Gly-Pro-Glu (GPE), exploring the potential neuroprotective effects of this compound in models of Alzheimer's and other neurodegenerative diseases is a logical next step. nih.gov

Cancer Biology: Proline metabolism is often dysregulated in cancer, where it can serve as an energy source for metastatic cells. frontiersin.org The role of this compound in cancer cell proliferation and invasion warrants investigation.

Infectious Diseases: Proline is a crucial nutrient for several pathogens. nih.gov Research could explore whether this compound or its derivatives can interfere with proline metabolism in pathogenic microorganisms.

By venturing into these uncharted territories, researchers can hope to uncover the full biological significance of this compound and harness its potential for human health.

Q & A

Q. What ethical and safety considerations are paramount when handling this compound in preclinical research?

- Methodological Answer : Obtain IACUC approval for animal studies, specifying humane endpoints and sample sizes justified by power analysis. For cell-based work, adhere to biosafety levels (BSL-2 for human-derived lines) and document waste disposal per EPA regulations. Include Material Safety Data Sheets (MSDS) in appendices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.